2-(2,4,6-trichlorophenyl)acetic acid
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Overview
Description
2-(2,4,6-Trichlorophenyl)acetic acid is a chlorinated derivative of phenylacetic acid. It is a systemic, selective, and post-emergent herbicide widely used to control woody and broadleaf weeds in various agricultural, industrial, and residential settings. This compound is known for its effectiveness in targeting specific weeds without harming non-target plants and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4,6-Trichlorophenyl)acetic acid can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of 2,4,6-trichlorophenol with chloroacetyl chloride.
Reaction with Thionyl Chloride: 2,4,6-Trichlorophenoxyacetic acid reacts with thionyl chloride to form the desired product.
Oxidation: The oxidation of 2,4,6-trichlorophenoxyacetic acid with hydrogen peroxide can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The process may include additional steps such as purification through recrystallization and quality control using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorinated phenyl ring or the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce various substituted phenylacetic acids .
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trichlorophenyl)acetic acid involves its interaction with specific molecular targets in plants. It acts as a systemic herbicide, being absorbed by the plant and translocated to the site of action. The compound disrupts the normal growth processes of the plant, leading to its death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with key enzymes and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A precursor in the synthesis of 2-(2,4,6-trichlorophenyl)acetic acid.
Phenylacetic Acid: The parent compound, which lacks the chlorinated phenyl ring.
Triclopyr: Another chlorinated phenylacetic acid derivative used as a herbicide.
Uniqueness
This compound is unique due to its specific chlorination pattern, which enhances its herbicidal activity and selectivity. This compound’s ability to target specific weeds without affecting non-target plants makes it particularly valuable in agricultural and industrial applications.
Properties
CAS No. |
29277-00-7 |
---|---|
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 |
Purity |
95 |
Origin of Product |
United States |
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